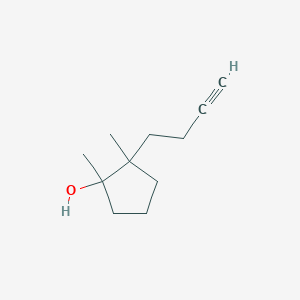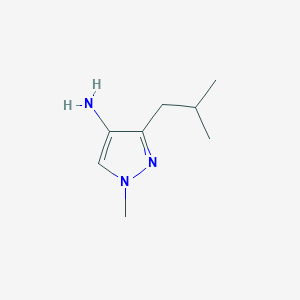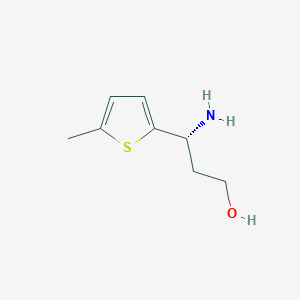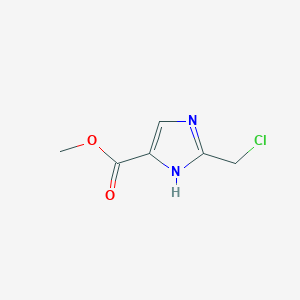
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is subjected to alkylation with but-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at a temperature of around 0-5°C to prevent side reactions.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone.
Reduction: 2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol or 2-(Butyl)-1,2-dimethylcyclopentan-1-ol.
Substitution: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentyl chloride.
科学的研究の応用
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Butyl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
2-but-3-ynyl-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(10,3)12/h1,12H,5-9H2,2-3H3 |
InChIキー |
RDIXMWLULHKMGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1(C)O)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)


